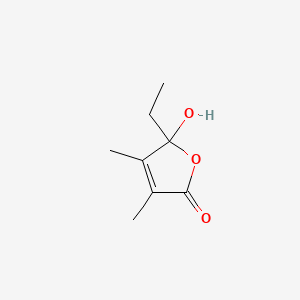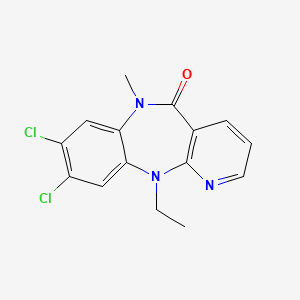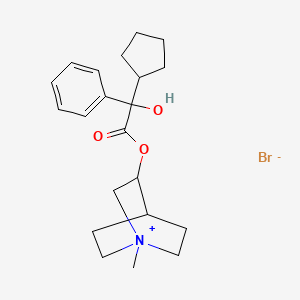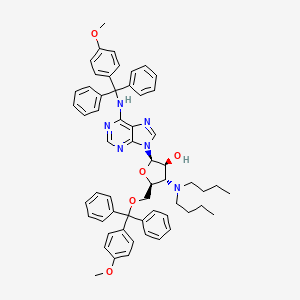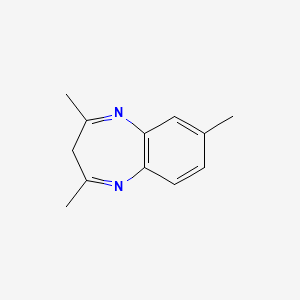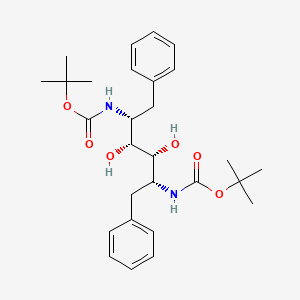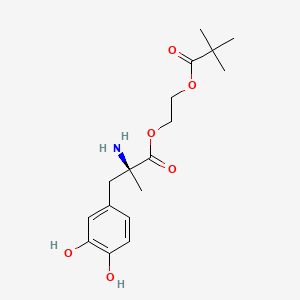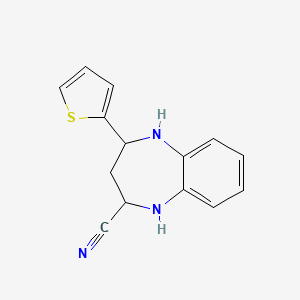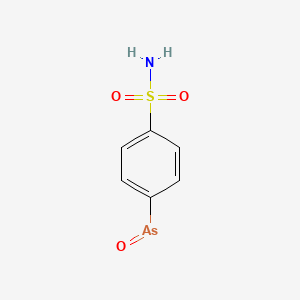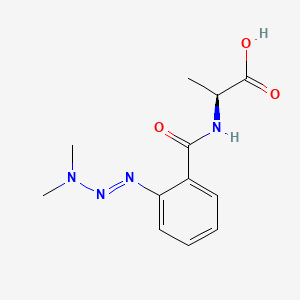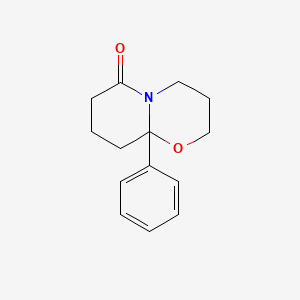
3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one is a complex organic compound with a unique structure that includes a pyrido-oxazin ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use .
Chemical Reactions Analysis
Types of Reactions
3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways . The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,4,7,8,9,9a-Hexahydro-9a-phenyl-2H,6H-pyrido(2,1-b)(1,3)oxazin-6-one include:
- 1,3,4,6,9,9a-Hexahydro-2H-quinolizine
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine
- 1H-Cyclopentacyclooctene, 3a,4,7,8,9,9a-hexahydro-3,9a-dimethyl-
Uniqueness
What sets this compound apart from these similar compounds is its unique pyrido-oxazin ring system, which imparts distinct chemical and biological properties. This structural feature allows it to interact with specific molecular targets in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
7088-10-0 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
9a-phenyl-2,3,4,7,8,9-hexahydropyrido[2,1-b][1,3]oxazin-6-one |
InChI |
InChI=1S/C14H17NO2/c16-13-8-4-9-14(12-6-2-1-3-7-12)15(13)10-5-11-17-14/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
JAYUUVKVDZGYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2CCCOC2(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


